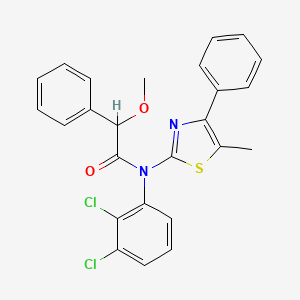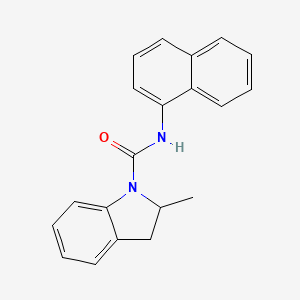![molecular formula C21H19N3O3 B4076717 2-(4-nitrophenyl)-N-[4-(phenylamino)phenyl]propanamide](/img/structure/B4076717.png)
2-(4-nitrophenyl)-N-[4-(phenylamino)phenyl]propanamide
Overview
Description
2-(4-nitrophenyl)-N-[4-(phenylamino)phenyl]propanamide is an organic compound characterized by the presence of nitro, phenylamino, and propanamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrophenyl)-N-[4-(phenylamino)phenyl]propanamide typically involves the reaction of 4-nitrobenzoyl chloride with 4-aminodiphenylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-nitrophenyl)-N-[4-(phenylamino)phenyl]propanamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The phenylamino group can be oxidized to form quinone derivatives under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Phenoxide anions, organic solvents like dichloromethane.
Oxidation: Oxidizing agents such as potassium permanganate.
Major Products Formed
Reduction: Formation of 2-(4-aminophenyl)-N-[4-(phenylamino)phenyl]propanamide.
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of quinone derivatives.
Scientific Research Applications
2-(4-nitrophenyl)-N-[4-(phenylamino)phenyl]propanamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-(4-nitrophenyl)-N-[4-(phenylamino)phenyl]propanamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenylamino group can form hydrogen bonds with biological macromolecules, influencing their function. The compound’s effects are mediated through pathways involving oxidative stress and signal transduction .
Comparison with Similar Compounds
Similar Compounds
Phenyl 4-nitrophenyl carbonate: Similar in structure but with a carbonate group instead of a propanamide group.
Phenyl 2,4-dinitrophenyl carbonate: Contains an additional nitro group, making it more reactive towards nucleophiles.
Uniqueness
2-(4-nitrophenyl)-N-[4-(phenylamino)phenyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N-(4-anilinophenyl)-2-(4-nitrophenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c1-15(16-7-13-20(14-8-16)24(26)27)21(25)23-19-11-9-18(10-12-19)22-17-5-3-2-4-6-17/h2-15,22H,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBMYXUNZDZTABK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-phenylethyl N-[(3,4-dichlorophenyl)sulfonyl]glycinate](/img/structure/B4076638.png)
![N-(2-fluorophenyl)-2-[[2-[4-(2-methoxyphenyl)piperazin-1-yl]acetyl]amino]-5-nitrobenzamide](/img/structure/B4076639.png)
![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B4076641.png)
![2-{[4-benzyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B4076647.png)
![ethyl 4-[2-(4-nitrophenyl)propanoyl]-1-piperazinecarboxylate](/img/structure/B4076655.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N,2-dimethyl-3-furamide](/img/structure/B4076661.png)
![4-{4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butanoyl}-4H-1,2,4-triazol-3-amine](/img/structure/B4076662.png)
![3-[(2-chloro-4-nitrophenyl)thio]-4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazole](/img/structure/B4076667.png)
![1-[2-(4-Fluorophenoxy)ethyl]piperazine;oxalic acid](/img/structure/B4076676.png)

![1-[2-(2-Methoxy-4-methylphenoxy)ethyl]azepane;oxalic acid](/img/structure/B4076688.png)
![oxalic acid;N-[2-(3-propan-2-ylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine](/img/structure/B4076698.png)
![1-[3-(2-Iodo-4-methylphenoxy)propyl]azepane;oxalic acid](/img/structure/B4076705.png)

